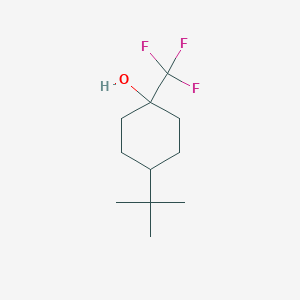

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol

説明

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is a cyclohexanol derivative characterized by a tert-butyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position of the cyclohexane ring. The tert-butyl group contributes steric bulk, enhancing conformational rigidity, while the electron-withdrawing trifluoromethyl group influences electronic properties and lipophilicity . This compound is structurally analogous to other substituted cyclohexanols but distinguished by its unique combination of substituents, which may confer distinct chemical and biological behaviors.

特性

分子式 |

C11H19F3O |

|---|---|

分子量 |

224.26 g/mol |

IUPAC名 |

4-tert-butyl-1-(trifluoromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H19F3O/c1-9(2,3)8-4-6-10(15,7-5-8)11(12,13)14/h8,15H,4-7H2,1-3H3 |

InChIキー |

LELXUBDAVIEFCC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1CCC(CC1)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a cyclohexanol ring. One common method involves the reaction of cyclohexanone with tert-butyl lithium and trifluoromethyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

化学反応の分析

科学研究への応用

4-(tert-ブチル)-1-(トリフルオロメチル)シクロヘキサノールは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素相互作用や代謝経路に関する研究に使用することができます。

科学的研究の応用

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

4-(tert-ブチル)-1-(トリフルオロメチル)シクロヘキサノールの作用機序は、特定の分子標的と経路との相互作用を含みます。tert-ブチル基とトリフルオロメチル基の存在は、化合物の反応性とさまざまな酵素や受容体への結合親和性に影響を与える可能性があります。これらの相互作用は、生化学的経路や細胞プロセスにおける変化につながる可能性があります。

類似化合物との比較

Research Findings and Gaps

生物活性

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features, particularly the presence of the trifluoromethyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic behavior, and potential applications in drug discovery.

Structural Overview

The compound features a cyclohexanol backbone with tert-butyl and trifluoromethyl substituents. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.

Pharmacological Properties

Recent studies have indicated that compounds containing the trifluoromethyl group often exhibit enhanced biological activity due to increased metabolic stability and altered pharmacokinetic profiles. In particular:

- Lipophilicity : The introduction of the trifluoromethyl group can significantly increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes .

- Metabolic Stability : Research has shown that derivatives with trifluoromethyl groups tend to be more resistant to metabolic degradation compared to their non-fluorinated counterparts. For instance, studies using Cunninghamella elegans as a model organism demonstrated that 4-(tert-butyl)-1-(trifluoromethyl)cyclohexanol underwent slower metabolism than similar compounds without fluorination .

Case Studies

-

Metabolism Studies :

- In a controlled study, 4-(tert-butyl)-1-(trifluoromethyl)cyclohexanol was incubated with C. elegans. The results indicated that while the compound was metabolized over time, it exhibited a significantly lower rate of degradation compared to traditional tert-butyl compounds, suggesting a favorable metabolic profile for potential therapeutic applications .

-

Bioactivity Assessments :

- A series of bioactivity assays were conducted to evaluate the anti-inflammatory properties of various compounds including 4-(tert-butyl)-1-(trifluoromethyl)cyclohexanol. The results showed that this compound could effectively reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

| Property | 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol | Comparison Compound (tert-Butyl Cyclohexanol) |

|---|---|---|

| Lipophilicity (Log P) | Increased due to CF3 group | Lower due to absence of CF3 |

| Metabolic Stability | Slower degradation in C. elegans | Faster degradation |

| Anti-inflammatory Activity | Significant reduction in inflammation markers | Minimal effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。